molecular formula C5H9NaO3S B2955422 Sodium tetrahydropyransulfinate CAS No. 1516140-99-0

Sodium tetrahydropyransulfinate

Cat. No. B2955422
CAS RN: 1516140-99-0
M. Wt: 172.17
InChI Key: JIOKFXIXTDFEIS-UHFFFAOYSA-M
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Description

Sodium tetrahydropyransulfinate, also known as Baran THPS-Na Reagent or Sodium oxane-4-sulfinate, is a compound with the empirical formula C5H9NaO3S . It has a molecular weight of 172.18 . This compound is a part of a toolbox of diversification reagents, which are ideal for the late-stage functionalization of nitrogen-containing heterocycles .


Molecular Structure Analysis

The SMILES string of Sodium tetrahydropyransulfinate is O=S(C1CCOCC1)[O-].[Na+] . This indicates that it contains a sodium atom, a sulfate group, and a tetrahydropyran ring.


Chemical Reactions Analysis

Sodium tetrahydropyransulfinate is used as a catalyst in C-C Bond Formation and C-H Activation reactions . The regioselectivity of these reactions can be effectively tuned by modifying the pH and solvent selection .


Physical And Chemical Properties Analysis

Sodium tetrahydropyransulfinate is a solid substance . It is used as a catalyst in chemical reactions, specifically in C-C Bond Formation and C-H Activation .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of sodium oxane-4-sulfinate, focusing on unique applications:

Biomaterial Applications

Sodium oxane-4-sulfinate is utilized in the field of biomaterials, particularly in enhancing properties through sulfonation. This chemical modification process introduces sulfonic acid groups, which can significantly improve biomaterial performance. Applications include hydrogels, scaffolds, and nanoparticles, with benefits such as improved cellular responses like adhesion, proliferation, and differentiation .

Synthetic Applications

In synthetic chemistry, sodium oxane-4-sulfinate serves as a versatile building block for preparing valuable organosulfur compounds. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent under various conditions, contributing to S–S, N–S, and C–S bond-forming reactions .

Drug Development

The compound’s sulfonate salts are beneficial in drug development, especially in the isolation and crystallization of challenging drug substances. They serve as counter-ions to enhance the solubility and stability of pharmaceuticals .

Safety and Hazards

Sodium tetrahydropyransulfinate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

sodium;oxane-4-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S.Na/c6-9(7)5-1-3-8-4-2-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOKFXIXTDFEIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1516140-99-0
Record name sodium oxane-4-sulfinate
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